molecular formula C21H21N7 B3863127 1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine

1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3863127
M. Wt: 371.4 g/mol
InChI Key: PZNSJOCBQIKGCK-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. One common synthetic route includes the condensation of 4-amino-1-benzylpyrazolo[3,4-d]pyrimidine with 4-(dimethylamino)benzaldehyde under reflux conditions in the presence of a suitable catalyst . The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site .

Comparison with Similar Compounds

Similar compounds to 1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolo[3,4-d]pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 .

Properties

IUPAC Name

1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7/c1-27(2)18-10-8-16(9-11-18)12-24-26-20-19-13-25-28(21(19)23-15-22-20)14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,22,23,26)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNSJOCBQIKGCK-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine

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